![molecular formula C11H10F3N B2755228 4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] CAS No. 1823881-89-5](/img/structure/B2755228.png)
4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] is a unique spirocyclic compound that features a trifluoromethyl group attached to a cyclopropane ring, which is fused to an indoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] typically involves the spirocyclization of indole derivatives. One common method includes the reaction of indole with a suitable cyclopropane precursor under catalytic conditions. For instance, the use of gold-catalyzed cyclization of 2-bromo-N-propargyltryptamines has been reported to yield spiro[indoline-3,4’-piperidin]-2-ones .
Industrial Production Methods: While specific industrial production methods for 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the indoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline ring or the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic structure.
Scientific Research Applications
4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The spirocyclic structure can also provide rigidity, which is beneficial for binding to specific molecular targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- Spiro[indoline-3,4’-piperidin]-2-ones
- Spiro[indoline-3,2’-quinazoline]-2,4’-dione
- Spiro[indole-3,5’-isoxazoles]
Comparison: 4’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more reactive compared to other spiroindoline derivatives. The cyclopropane ring also adds to its structural rigidity, which can influence its biological activity and stability.
Properties
IUPAC Name |
4-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c12-11(13,14)7-2-1-3-8-9(7)10(4-5-10)6-15-8/h1-3,15H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANQQDUYCFQKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=CC=CC(=C23)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
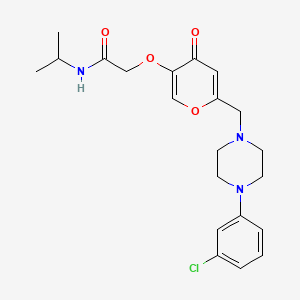
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2755147.png)
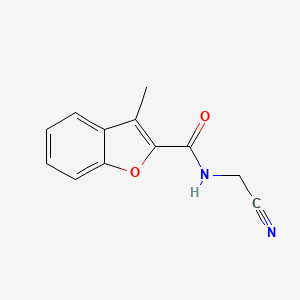
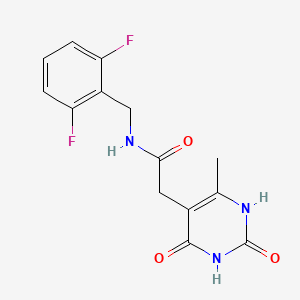
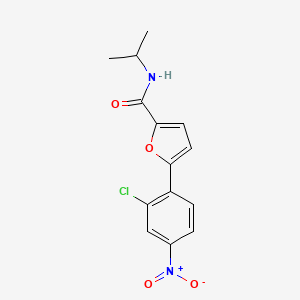
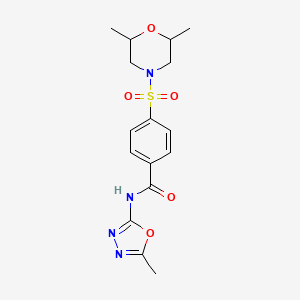
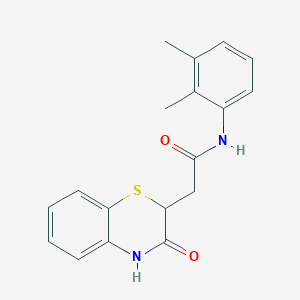
![4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B2755154.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2755157.png)
![3-(3-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2755159.png)
![1-ethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)piperazine-2,3-dione](/img/structure/B2755160.png)
![N-[4-({2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B2755163.png)
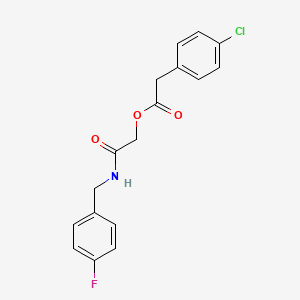
![3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide](/img/structure/B2755168.png)
